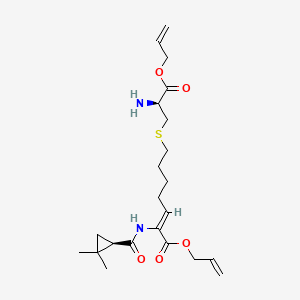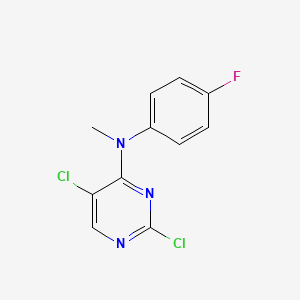
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2FN3. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, as well as a methylated amine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts and Solvents: Common catalysts include palladium on carbon (Pd/C) or other transition metal catalysts. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants.
Reaction Steps: The 2,5-dichloropyrimidine undergoes nucleophilic substitution with 4-fluoroaniline, followed by methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the amine.
2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a pyrimidine ring.
2,5-Dichloro-N-(4-fluorophenyl)ethylamine: Contains an ethyl group instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8Cl2FN3 |
|---|---|
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl2FN3/c1-17(8-4-2-7(14)3-5-8)10-9(12)6-15-11(13)16-10/h2-6H,1H3 |
InChI-Schlüssel |
VDDBYBYZRZGNCU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)F)C2=NC(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


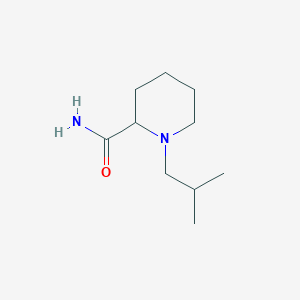
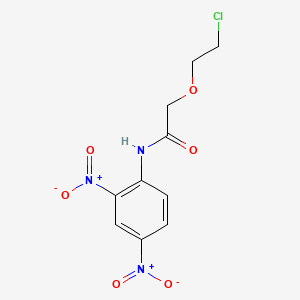
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
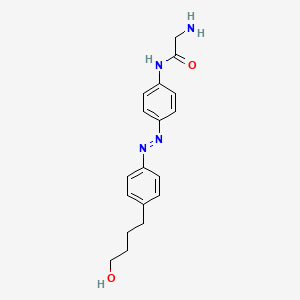
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)
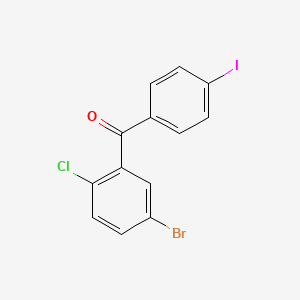
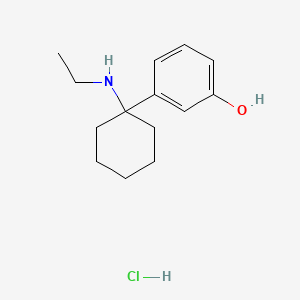

![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

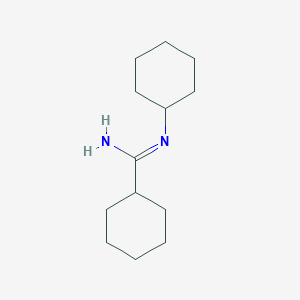
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
